molecular formula C16H11FN4OS B294499 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294499
M. Wt: 326.4 g/mol
InChI Key: AWSDQPYGHLCBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, lower blood glucose levels, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient synthesis methods, the identification of its cellular targets, and the optimization of its pharmacological properties for specific therapeutic applications. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and infectious diseases.
In conclusion, 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has potential therapeutic applications. Its pharmacological properties have been extensively studied, and future research could lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-thiol with 3-bromo-1-(3-fluorophenyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Scientific Research Applications

6-(3-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological properties such as antitumor, anti-inflammatory, antidiabetic, and antimicrobial activities.

properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-22-13-8-3-2-7-12(13)14-18-19-16-21(14)20-15(23-16)10-5-4-6-11(17)9-10/h2-9H,1H3

InChI Key

AWSDQPYGHLCBCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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